molecular formula C19H17NO4 B2943407 (2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 122324-23-6

(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2943407
CAS No.: 122324-23-6
M. Wt: 323.348
InChI Key: UOUFHXICGIKHAK-UHFFFAOYSA-N
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Description

(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (hereafter referred to as Compound A) is a nitrile-containing α,β-unsaturated ketone derivative featuring a 3,4,5-trimethoxyphenyl (TMP) moiety and a benzoyl substituent. The Z-configuration of both the benzoyl group and the central double bond is critical for its stereoelectronic properties, influencing reactivity, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-benzoyl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-16-10-13(11-17(23-2)19(16)24-3)9-15(12-20)18(21)14-7-5-4-6-8-14/h4-11H,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUFHXICGIKHAK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(/C#N)\C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, also known as 2-(phenylcarbonyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antioxidant activities based on diverse research findings.

  • Molecular Formula : C19H17NO4
  • Molar Mass : 323.34 g/mol
  • CAS Number : 122324-23-6

Anti-Cancer Activity

Recent studies have shown that this compound exhibits significant anti-cancer properties. A notable study demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound showed an IC50 value of approximately 15 µM against breast cancer cells, indicating potent cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation leading to apoptosis
A549 (Lung Cancer)20Induction of oxidative stress
HeLa (Cervical Cancer)18Inhibition of cell proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism involves the suppression of NF-kB signaling pathways.

CytokineInhibition (%)Concentration (µM)
TNF-alpha7010
IL-66510

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. The compound exhibited strong free radical scavenging activity with an IC50 value of 12 µM in the DPPH assay.

Case Studies

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with concentrations above 10 µM.
  • Inflammation in Macrophages : Research conducted by Zhang et al. (2023) highlighted the compound's ability to reduce inflammation in LPS-stimulated RAW264.7 macrophages by downregulating COX-2 expression and inhibiting nitric oxide production.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound A’s TMP group is a recurring motif in bioactive molecules, often associated with microtubule disruption (e.g., combretastatin analogs) . Key analogs include:

Table 1: Structural Comparison of Compound A with Analogs
Compound Name / ID Key Functional Groups Substituents Configuration Molecular Weight (g/mol) Melting Point (°C)
Compound A Nitrile, α,β-unsaturated ketone, TMP Benzoyl (Z) (2Z, Z) ~349.4* Not reported
4c Hydrazinyl, TMP, nitrobenzylidene 2-Nitrobenzylidene (Z, E) 605.6 239–241
4e Hydrazinyl, TMP, 4-hydroxybenzylidene 4-Hydroxybenzylidene (Z, E) 576.6 255–257
E-3z Trifluoromethyl acrylate, TMP CF₃, methyl ester (E) 330.3 Not reported
28D Triazole, indazol, TMP 1H-1,2,4-triazol-1-yl (2Z) 402.4 Not reported

*Calculated based on formula C₂₀H₁₇NO₄.

Key Observations :

  • Nitrile Group : Present in Compound A and 28D , the nitrile enhances electrophilicity and may participate in hydrogen bonding or covalent interactions with biological targets.
  • TMP Moieties : All compounds utilize the TMP group for steric bulk and π-stacking interactions, critical for binding to hydrophobic pockets in proteins .
  • Stereochemistry : The Z-configuration in Compound A’s double bonds contrasts with the E-configuration in acrylates like E-3z , affecting planarity and dipole interactions .

Physicochemical Properties

  • Melting Points : Schiff bases (4c–4f ) exhibit higher melting points (208–257°C) due to hydrogen bonding and crystallinity, whereas Compound A’s benzoyl group may reduce intermolecular interactions, lowering its melting point .
  • Solubility : The nitrile and TMP groups in Compound A likely confer moderate polarity, contrasting with the hydrophobic trifluoromethyl group in E-3z .

Computational and Crystallographic Analysis

  • Hydrogen Bonding : The TMP group’s methoxy oxygen atoms participate in C–H···O interactions, as observed in Etter’s graph set analysis .
  • Crystallography : Tools like SHELX and OLEX2 () are standard for resolving Z/E configurations and intermolecular interactions in analogs.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation, widely employed for synthesizing α,β-unsaturated carbonyl compounds, adapts to nitrile systems by substituting malonic acid derivatives with cyanoacetophenone (benzoylacetonitrile). This method directly couples 3,4,5-trimethoxybenzaldehyde with benzoylacetonitrile under basic conditions:

$$
\text{3,4,5-Trimethoxybenzaldehyde} + \text{PhCOCH}2\text{CN} \xrightarrow{\text{base}} \text{(2Z)-2-[(Z)-Benzoyl]-3-(3,4,5-Trimethoxyphenyl)prop-2-enenitrile} + \text{H}2\text{O}
$$

Conditions :

  • Catalyst : Ammonium bicarbonate or piperidine (5–10 mol%).
  • Solvent : Ethyl acetate or solvent-free conditions at 140°C.
  • Yield : 65–73% (extrapolated from analogous cinnamic acid syntheses).

Stereochemical Control

The reaction typically produces trans (E)-isomers due to conjugation stabilization. However, steric hindrance between the 3,4,5-trimethoxyphenyl and benzoyl groups may favor the cis (Z)-configuration. Microwave-assisted reactions (60–80°C, 30 min) enhance Z-selectivity (up to 4:1 Z:E ratio) by accelerating kinetics over thermodynamics.

Horner-Wadsworth-Emmons Olefination

Phosphonate Precursor Design

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol through stabilized ylides. A benzoyl-containing phosphonate ester reacts with 3,4,5-trimethoxybenzaldehyde:

$$
\text{PhCOCH}2\text{PO(OEt)}2 + \text{ArCHO} \xrightarrow{\text{base}} \text{(2Z)-Product} + \text{HPO(OEt)}_2
$$

Conditions :

  • Base : Sodium hydride or DBU in THF.
  • Temperature : 0°C to room temperature.
  • Yield : 70–85% with >90% Z-selectivity.

Advantages Over Knoevenagel

  • Stereoselectivity : HWE’s reliance on ylide geometry ensures high Z-configuration fidelity.
  • Functional Group Tolerance : Phosphonates resist side reactions common in strongly basic Knoevenagel conditions.

Sequential Substitution-Acylation Strategy

Intermediate Synthesis via Nucleophilic Displacement

Adapting methodologies from trimethoprim intermediate synthesis, a dimethylamino acrylonitrile derivative undergoes sequential substitution:

  • Condensation : 3-Dimethylaminopropionitrile and 3,4,5-trimethoxybenzaldehyde form 3-dimethylamino-2-(3,4,5-trimethoxybenzyl)acrylonitrile.
  • Acylation : Benzoyl chloride displaces dimethylamine under acidic conditions (pH 0.5–6.5).

Conditions :

  • Step 1 : DMSO solvent, KOH catalysis, 80°C (88% yield).
  • Step 2 : Methanol dilution, H2SO4 catalysis, 50°C (78% yield).

Limitations

  • Multi-Step Process : Requires purification after each stage, reducing overall efficiency.
  • Acid Sensitivity : The 3,4,5-trimethoxyphenyl group may demethylate under strong acidic conditions.

Comparative Analysis of Synthetic Routes

Method Yield Z-Selectivity Complexity Scalability
Knoevenagel Condensation 65–73% Moderate Low High
HWE Olefination 70–85% High Moderate Moderate
Substitution-Acylation 60–70% High High Low

Key Observations :

  • Knoevenagel : Optimal for rapid, large-scale synthesis despite moderate stereocontrol.
  • HWE : Preferred for stereoselective applications but requires specialized phosphonate reagents.
  • Substitution-Acylation : Useful for late-stage benzoylation but hampered by multi-step inefficiency.

Mechanistic Insights and Side-Reaction Mitigation

Knoevenagel Side Products

  • Aldol Adducts : Minimized by using non-nucleophilic bases (e.g., ammonium salts).
  • Over-Oxidation : Controlled by inert atmospheres and low temperatures.

HWE Ylide Stability

  • Hydrolysis : Anhydrous conditions and rigorous solvent drying prevent ylide decomposition.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Materials : 3,4,5-Trimethoxybenzaldehyde (≈\$320/kg) vs. phosphonate esters (≈\$450/kg).
  • Catalyst Recycling : Ammonium bicarbonate in Knoevenagel reactions allows recovery via aqueous workup.

Environmental Impact

  • Solvent-Free Knoevenagel : Reduces waste generation by 40% compared to traditional methods.

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